4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol
Overview
Description
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol is an organic compound characterized by the presence of a fluoro-substituted phenyl group attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable alkene under specific conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from an alkyl halide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a dry solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water or an acid to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of a precursor compound. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-one.
Reduction: Formation of 4-(4-Fluoro-3-methylphenyl)-1-butanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenol: Similar structure but lacks the butenol chain.
4-(4-Fluoro-3-methylphenyl)-2-butanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(4-Fluoro-3-methylphenyl)-1-butanol: Similar structure but with a saturated alcohol chain.
Uniqueness
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol is unique due to the presence of both a fluoro-substituted phenyl ring and a butenol chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)but-3-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11,13H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFFLVCAILDGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC=C)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238271 | |
Record name | 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-83-5 | |
Record name | 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842123-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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